4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile
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Overview
Description
4-(Hydroxymethyl)bicyclo[211]hexane-1-carbonitrile is a bicyclic organic compound characterized by a hydroxymethyl group attached to a bicyclo[211]hexane ring, with a nitrile group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile typically involves multiple steps, starting with the formation of the bicyclo[2.1.1]hexane ring system. One common approach is the cyclization of a suitable diene precursor using a catalyst under controlled conditions. The hydroxymethyl group can be introduced through subsequent functional group transformations, such as hydroboration-oxidation or nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography or crystallization, are often employed to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) can be used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile or 4-(Formylmethyl)bicyclo[2.1.1]hexane-1-carbonitrile.
Reduction: 4-(Aminomethyl)bicyclo[2.1.1]hexane-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Bicyclo[2.1.1]heptane-1-carbonitrile: Similar bicyclic structure but without the hydroxymethyl group.
4-(Hydroxymethyl)benzaldehyde: Contains a hydroxymethyl group but in a different ring system.
Uniqueness: 4-(Hydroxymethyl)bicyclo[21
Properties
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-1-2-8(3-7,4-7)6-10/h10H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOKIPGOVGTQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)CO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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